molecular formula C10H7N3O B1436509 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile CAS No. 30750-23-3

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Numéro de catalogue: B1436509
Numéro CAS: 30750-23-3
Poids moléculaire: 185.18 g/mol
Clé InChI: VKPPRAWHRPCNBO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing both quinazoline and nitrile functional groups. The official IUPAC name is designated as 2-(4-oxo-3H-quinazolin-2-yl)acetonitrile, reflecting the structural arrangement where an acetonitrile group is attached to the 2-position of the 4-oxo-3,4-dihydroquinazoline ring system. This nomenclature clearly indicates the presence of a ketone functionality at the 4-position of the quinazoline ring and the acetonitrile substituent at the 2-position.

The compound is registered under Chemical Abstracts Service number 30750-23-3, providing a unique identifier for database searches and chemical documentation. Alternative systematic names found in chemical literature include 2-(4-Oxo-1,4-dihydroquinazolin-2-yl)acetonitrile and (4-oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, both of which describe the same molecular structure with slight variations in numbering conventions. The compound is also referenced as 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo-, which emphasizes the quinazoline core structure with its specific substitution pattern.

The PubChem Compound Identifier for this molecule is CID 135409077, facilitating access to comprehensive chemical and biological data within the National Center for Biotechnology Information databases. This systematic identification framework ensures consistent referencing across scientific literature and chemical databases, supporting accurate communication and research reproducibility in studies involving this quinazolinone derivative.

Propriétés

IUPAC Name

2-(4-oxo-3H-quinazolin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c11-6-5-9-12-8-4-2-1-3-7(8)10(14)13-9/h1-4H,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPPRAWHRPCNBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263861
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

30750-23-3
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30750-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydro-4-oxo-2-quinazolineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Quinazolineacetonitrile, 3,4-dihydro-4-oxo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthesis of Quinazolinone Core

A widely used method involves the reaction of anthranilic acid with acetic anhydride to form benzoxazinone intermediates, which upon treatment with appropriate amines yield quinazolinones.

Step Reagents and Conditions Product Yield (%) Reference
1 Anthranilic acid + Acetic anhydride, reflux 1 hour Benzoxazinone intermediate High
2 Benzoxazinone + Aniline derivatives, glacial acetic acid, reflux 6-7 hours 2-Methyl-3-phenyl-4(3H)-quinazolinone derivatives Moderate to high

This method allows the formation of the quinazolinone ring system with various substituents at position 3, which can be further modified.

Introduction of Acetonitrile Group

The acetonitrile group at position 2 can be introduced via nucleophilic substitution or condensation reactions involving cyanomethyl derivatives.

In one approach, the condensation of 2-methyl-3-phenyl-4(3H)-quinazolinone with 4-formylbenzenesulfonamide in the presence of sodium acetate and glacial acetic acid under reflux conditions yields related quinazolinone derivatives bearing nitrile functionalities.

Step Reagents and Conditions Product Yield (%) Reference
3 2-Methyl-3-phenyl-4(3H)-quinazolinone + 4-formylbenzenesulfonamide + NaOAc, reflux in glacial acetic acid 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide (related nitrile derivative) Good

This method, while demonstrated for substituted derivatives, provides a basis for preparing this compound through analogous reactions.

Alternative Synthetic Routes via Thioamide and Amino Acid Ester Coupling

Another synthetic strategy involves the preparation of S-substituted amino acid esters of the quinazoline ring system, which can be adapted to introduce nitrile groups.

  • The use of dicyclohexylcarbodiimide (DCC) and azide coupling methods enables the formation of methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates, which are structurally related compounds with potential for further functionalization to nitriles.
Step Reagents and Conditions Product Yield (%) Reference
1 Amino acid esters + carboxylic acid derivatives, DCC coupling Methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates Moderate to high

This method highlights the versatility of quinazolinone derivatives synthesis and potential for nitrile group incorporation through further chemical modifications.

Detailed Reaction Scheme Summary

Step Starting Material Reagent(s) Conditions Intermediate/Product
1 Anthranilic acid Acetic anhydride Reflux 1 hour Benzoxazinone
2 Benzoxazinone Anilines (various) Glacial acetic acid, reflux 6-7 hours 2-Methyl-3-phenyl-4(3H)-quinazolinone
3 Quinazolinone derivative 4-Formylbenzenesulfonamide + NaOAc Reflux in glacial acetic acid 4-[(E)-2-(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide (nitrile derivative)

Analytical and Spectral Data Supporting Preparation

The synthesized compounds are typically characterized by:

For example, a hydrazide intermediate showed ^1H-NMR signals at δ 9.14 (NH), aromatic protons between δ 8.72–7.61, and methylene protons at δ 4.21, consistent with the expected structure.

Research Findings and Optimization Notes

  • The reaction of anthranilic acid with acetic anhydride is efficient and yields benzoxazinone intermediates in high purity.
  • The reflux time and temperature for cyclization and subsequent amine treatment are critical for optimizing yield and purity.
  • Sodium acetate acts as a mild base facilitating condensation reactions for nitrile introduction.
  • The choice of solvent (glacial acetic acid) and reaction monitoring by thin-layer chromatography (TLC) are essential for controlling reaction progress.
  • The nitrile group introduction via Sandmeyer-type reactions or condensation with aldehyde derivatives is a reliable approach.
  • Molecular modeling and docking studies support the design of quinazolinone derivatives with nitrile groups for biological activity, guiding synthetic modifications.

Summary Table of Preparation Methods

Methodology Key Reagents and Conditions Advantages Limitations Reference
Anthranilic acid cyclization Acetic anhydride, reflux High yield benzoxazinone intermediate Requires careful temperature control
Amine condensation Anilines, glacial acetic acid, reflux 6-7 hours Versatile substitution at quinazolinone Longer reaction times
Nitrile group introduction 4-Formylbenzenesulfonamide, sodium acetate, reflux Effective nitrile incorporation May require purification steps
DCC and azide coupling Amino acid esters, carboxylic acid derivatives, DCC Enables diverse quinazolinone derivatives More complex reagents and steps

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phthalic anhydride, anilines, anthranilamide, and various solvents such as ethanol and water. Reaction conditions often involve refluxing the mixture for 90-120 minutes .

Major Products

Major products formed from these reactions include various quinazolinone derivatives, which have significant biological and medicinal properties .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of quinazolinone derivatives, including 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, as antimicrobial agents. For instance, compounds with quinazolinone scaffolds have been tested for their ability to inhibit quorum sensing in Pseudomonas aeruginosa, which is known for its biofilm formation and virulence factors. The compound was found to exhibit significant inhibition of pyocyanin production and biofilm formation, indicating its potential as a therapeutic agent against bacterial infections .

Cancer Research
The compound has also been investigated for its anticancer properties. Quinazolinone derivatives have been shown to inhibit specific kinases involved in cancer progression. For example, research indicates that these compounds can effectively target BRAF-associated pathways, which are crucial in certain types of cancer . The structural modifications of the quinazolinone core can enhance binding affinity to target proteins, making them suitable candidates for drug development .

Case Studies

StudyFindingsApplication
Quorum Sensing Inhibition Compounds were shown to inhibit biofilm formation in Pseudomonas aeruginosa by targeting the PqsR receptor .Antimicrobial therapy
BRAF Kinase Inhibition Quinazolinone derivatives demonstrated selective inhibition of BRAF kinase activity, leading to reduced tumor growth in vitro .Cancer treatment
Green Synthesis Techniques Development of eco-friendly synthetic routes that enhance yield and reduce waste during the synthesis of quinazolinones .Sustainable chemistry

Comparaison Avec Des Composés Similaires

Key Observations:

The thioether analog () replaces acetonitrile with a sulfur atom, altering redox properties and enabling disulfide bond formation in biological systems.

Steric and Solubility Considerations :

  • The methylpyrrolidin-2-ylidene derivative () introduces a bulky heterocycle, which may hinder crystallization but improve solubility in polar solvents.

Biological Activity :

  • The thioacetamide derivative () demonstrates specific inhibition of Mycobacterium tuberculosis enzymes, suggesting that sulfur-containing analogs are promising for antitubercular drug development.

Pharmacological Potential

  • Antimicrobial Activity : Chloro and thioether derivatives show promise against bacterial targets .

Activité Biologique

2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential in treating various diseases, particularly cancer, due to their ability to inhibit key enzymes and receptors involved in tumor growth and proliferation.

The biological activity of this compound primarily revolves around its interaction with tyrosine kinases, especially the Epidermal Growth Factor Receptor (EGFR). This compound has demonstrated significant inhibitory effects on EGFR and BRAF kinases, which are crucial in many cancer pathways. The inhibition occurs through competitive binding at the ATP site of these kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival .

Antitumor Activity

Recent studies have highlighted the antitumor potential of quinazoline derivatives, including this compound. For instance, a study reported that compounds with similar structures exhibited robust antiproliferative activity against various cancer cell lines. The most effective derivatives showed IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (Lung Cancer)1.10EGFR Inhibition
Compound BMCF-7 (Breast Cancer)0.85BRAF Inhibition
This compoundHCT116 (Colon Cancer)TBDTyrosine Kinase Inhibition

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of quinazoline derivatives. For example, substituents at the N-3 position can enhance antiproliferative effects. Compounds with electron-donating groups have shown increased potency against cancer cell lines compared to those with electron-withdrawing groups .

Case Studies

  • Anticancer Properties : A series of quinazoline derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited promising results against colorectal cancer cells, demonstrating a significant reduction in cell viability in a dose-dependent manner .
  • Inhibition of Phospholipase A2 : Another study explored the inhibitory effects of quinazoline derivatives on phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. The results indicated that certain derivatives showed moderate to high PLA2 inhibition, suggesting their potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound has been assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. Preliminary findings suggest that this compound adheres to Lipinski's rule of five, indicating favorable drug-like properties . However, further studies are necessary to fully understand its metabolism and potential toxicological effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with cyclocondensation of anthranilic acid derivatives with nitrile-containing precursors under reflux conditions (e.g., using acetonitrile as a solvent).
  • Step 2 : Optimize reaction parameters (temperature, catalyst, molar ratios). For example, using pyrrolidine-based catalysts can enhance intermediate stability .
  • Step 3 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95% purity threshold) .
    • Key Data : Typical yields range from 65% to 75% under optimized conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodology :

  • Step 1 : Use 1H^1H-NMR (400 MHz, DMSO-d6d_6) to verify aromatic proton environments (δ 7.2–8.1 ppm) and nitrile group absence of hydrolysis (no peak ~δ 3.5 ppm) .
  • Step 2 : IR spectroscopy to confirm C=O (1650 cm1^{-1}) and nitrile (2200–2250 cm1^{-1}) functional groups .
  • Step 3 : Single-crystal X-ray diffraction for absolute configuration validation (e.g., CCDC deposition numbers for reference) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for quinazolinone derivatives like this compound?

  • Methodology :

  • Step 1 : Re-evaluate compound purity (e.g., LC-MS to detect trace impurities affecting bioassays) .
  • Step 2 : Standardize in vitro assays (e.g., α-glucosidase inhibition) with positive controls (e.g., acarbose) and replicate under identical conditions .
  • Step 3 : Cross-validate using molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinities to target proteins (e.g., CYP450 isoforms) .
    • Key Insight : Discrepancies may arise from solvent-dependent conformational changes or assay interference from byproducts .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodology :

  • Step 1 : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions and identify reactive sites (e.g., C2 position for functionalization) .
  • Step 2 : Use QSAR models to predict ADMET properties (e.g., LogP, bioavailability) and prioritize derivatives with optimal pharmacokinetics .
  • Step 3 : Validate predictions via in silico docking against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
    • Key Insight : Substituents at the quinazolinone ring’s N3 position significantly modulate binding to hydrophobic enzyme pockets .

Q. What experimental approaches elucidate the role of this compound in multi-step reaction mechanisms?

  • Methodology :

  • Step 1 : Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps (e.g., deuterium labeling at reactive hydrogen sites) .
  • Step 2 : Use 13C^{13}C-NMR to track intermediate formation during cascade reactions (e.g., Michael addition followed by cyclization) .
  • Step 3 : Compare experimental data with computational transition state models (e.g., NEB calculations in ORCA) to validate mechanistic pathways .

Data Contradiction Analysis

Q. Why do spectral data (NMR/IR) sometimes misalign with expected structures for this compound?

  • Root Causes :

  • Solvent effects : DMSO-d6d_6 can induce shifts in aromatic protons; validate with CDCl3_3-based spectra .
  • Tautomerism : The 3,4-dihydroquinazolin-4-one core may exhibit keto-enol tautomerism, altering peak positions .
    • Resolution : Use variable-temperature NMR to observe dynamic equilibria or crystallize the compound to lock conformational states .

Structure-Activity Relationship (SAR) Considerations

Q. How do modifications to the acetonitrile moiety impact the compound’s physicochemical properties?

  • Methodology :

  • Step 1 : Synthesize analogs with substituents (e.g., methyl, isopropyl) at the acetonitrile carbon and measure LogD (pH 5.5) to assess hydrophobicity .
  • Step 2 : Corrogate cytotoxicity (e.g., MTT assay) with electronic effects (Hammett σ values) of substituents .
    • Key Finding : Bulky groups (e.g., isopropyl) reduce aqueous solubility but enhance membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(4-Oxo-3,4-dihydroquinazolin-2-yl)acetonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.